2-Bromo-1-(4-bromopyridin-3-YL)ethanone

Catalog No.
S12921043
CAS No.
M.F
C7H5Br2NO
M. Wt
278.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-bromopyridin-3-YL)ethanone

Product Name

2-Bromo-1-(4-bromopyridin-3-YL)ethanone

IUPAC Name

2-bromo-1-(4-bromopyridin-3-yl)ethanone

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

InChI

InChI=1S/C7H5Br2NO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2

InChI Key

WNUWJXKOKHMBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)CBr

2-Bromo-1-(4-bromopyridin-3-yl)ethanone is an organic compound characterized by the molecular formula C7H6Br2NOC_7H_6Br_2NO and a molecular weight of approximately 278.93 g/mol. This compound features a brominated pyridine ring, which enhances its electrophilic nature, making it suitable for various

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, facilitating the formation of various derivatives.
  • Oxidation Reactions: Under suitable conditions, the compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction Reactions: It can be reduced to yield corresponding alcohols or amines.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium azide and primary amines in solvents like ethanol or dimethylformamide.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media are typically used.
  • Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol are effective for reduction reactions.

The biological activity of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone has been explored in various studies. It has shown potential as a biochemical reagent and an organic intermediate in the synthesis of novel compounds with biological significance. For example, derivatives synthesized from this compound have demonstrated improved inhibition compared to reference compounds like acarbose, indicating its potential utility in drug development and therapeutic applications. The mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, where the bromine atoms can form halogen bonds with amino acid residues, leading to modulation of enzyme activity.

The synthesis of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone typically involves the bromination of 1-(4-pyridyl)ethanone. The reaction is generally performed in the presence of bromine and a suitable solvent such as acetic acid or dichloromethane. Reaction conditions are usually maintained at low temperatures (0–5°C) to control the rate of bromination and prevent over-bromination.

Alternative Synthesis Routes

Other synthetic methods may involve variations in solvents or reaction conditions to optimize yield and purity. Continuous flow processes may also be employed in industrial settings for consistent quality and efficiency.

2-Bromo-1-(4-bromopyridin-3-yl)ethanone finds applications across various fields:

  • Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: The compound's unique properties make it suitable for developing specialty chemicals and materials.
  • Biological Studies: It serves as a tool for studying biological pathways and interactions due to its reactivity.

Studies on the interactions of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone with biological targets have highlighted its potential reactivity due to the presence of bromine atoms. These interactions can lead to the formation of reactive intermediates that may affect the function and activity of biological molecules. Understanding these interactions is crucial for elucidating the compound's pharmacological properties.

Several compounds share structural similarities with 2-Bromo-1-(4-bromopyridin-3-yl)ethanone. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-1-(pyridin-4-yl)ethanoneC7H6BrNOC_7H_6BrNOContains a single bromine atom on the pyridine ring
2-Bromo-1-(5-bromopyridin-3-yl)ethanoneC7H6Br2NOC_7H_6Br_2NODifferent position of bromine leading to varied reactivity
2-Bromo-1-(6-bromopyridin-2-yl)ethanoneC7H5Br2NOC_7H_5Br_2NOVariation in position affecting steric and electronic effects

Comparison

The uniqueness of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone lies in the specific arrangement of bromine atoms on the pyridine ring. This positional isomerism influences its reactivity and interaction with other molecules, leading to variations in chemical behavior and biological activity compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

278.87174 g/mol

Monoisotopic Mass

276.87379 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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